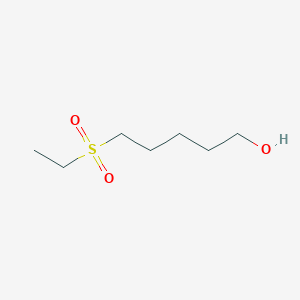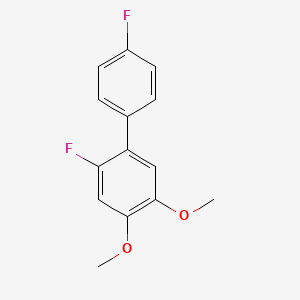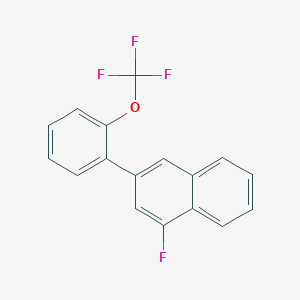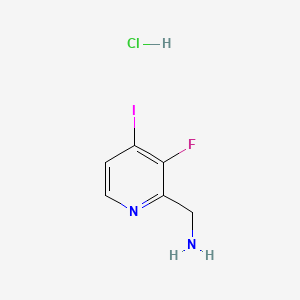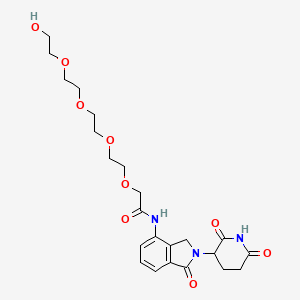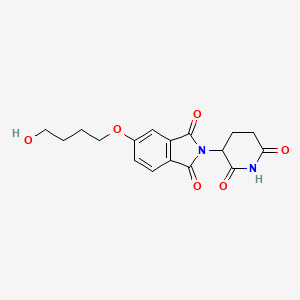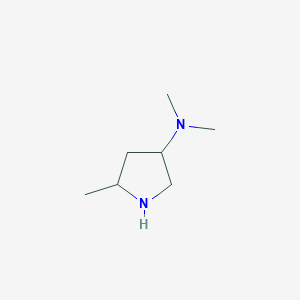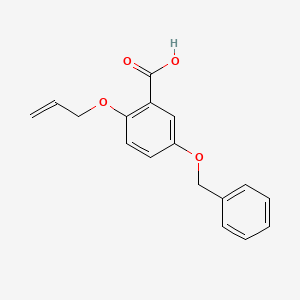
2-(Allyloxy)-5-(benzyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-5-(benzyloxy)benzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring both allyloxy and benzyloxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-(benzyloxy)benzoic acid typically involves the following steps:
Benzylation: The benzyloxy group is introduced by reacting the intermediate compound with benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allyloxy)-5-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Allyloxy)-5-(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)-5-(benzyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The allyloxy and benzyloxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Allyloxy)benzoic acid: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
5-(Benzyloxy)benzoic acid:
2-(Benzoyloxy)benzoic acid: Features a benzoyloxy group instead of an allyloxy group, leading to different chemical behavior.
Uniqueness
2-(Allyloxy)-5-(benzyloxy)benzoic acid is unique due to the presence of both allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C17H16O4 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
5-phenylmethoxy-2-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C17H16O4/c1-2-10-20-16-9-8-14(11-15(16)17(18)19)21-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,18,19) |
Clave InChI |
XUNPOUUCCRGIFQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


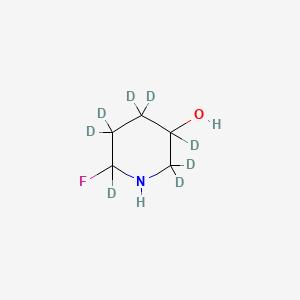
![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
